molecular formula C6H10F3NO B1477424 3-Ethoxy-3-(trifluoromethyl)azetidine CAS No. 2090612-10-3

3-Ethoxy-3-(trifluoromethyl)azetidine

Cat. No.: B1477424
CAS No.: 2090612-10-3
M. Wt: 169.14 g/mol
InChI Key: LHNLWDRMNXEECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-3-(trifluoromethyl)azetidine is a specialized azetidine derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, serves as a valuable scaffold in organic synthesis, often used to improve the physicochemical and metabolic properties of drug candidates. The presence of both ethoxy and trifluoromethyl functional groups on the same carbon atom of the ring makes this compound a particularly versatile intermediate. The trifluoromethyl (CF3) group is a common motif in agrochemicals and pharmaceuticals due to its ability to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability. The ethoxy group can act as a handle for further synthetic modification or influence the compound's electronic properties and conformation. Researchers can utilize this chemical as a precursor in synthesizing more complex molecules, such as active pharmaceutical ingredients (APIs) or as a template for constructing compound libraries in high-throughput screening. As with many specialized synthetic intermediates, its primary applications lie in early-stage research and development. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and conduct all necessary risk assessments before handling.

Properties

IUPAC Name

3-ethoxy-3-(trifluoromethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-2-11-5(3-10-4-5)6(7,8)9/h10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNLWDRMNXEECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Key Intermediate: 1-Benzhydryl-3-methanesulphonyloxyazetidine

  • Starting material: N-diphenylmethyl-3-hydroxyazetidine hydrochloride.
  • Reaction: Treatment with methanesulphonyl chloride in toluene in the presence of triethylamine at 4–12°C to form the mesylate intermediate.
  • Outcome: Nearly quantitative yield of 1-benzhydryl-3-methanesulphonyloxyazetidine after filtration and washing to remove triethylamine hydrochloride.

Nucleophilic Substitution with 3-Trifluoromethylphenol

  • Reagents: 3-trifluoromethylphenol, sodium hydroxide, tetrabutylammonium bromide (phase transfer catalyst), and water.
  • Conditions: Vigorous stirring and reflux under nitrogen atmosphere for 2.5 hours.
  • Workup: Separation of toluene layer, washing, drying, and evaporation to yield the trifluoromethyl phenoxy-substituted azetidine.
  • Yield: Approximately 86.6% isolated yield of the substituted azetidine compound.
  • Purification: Crystallization from isopropanol/water mixture to obtain a white solid with melting point 82.5–84°C.

Hydrogenolysis and Deprotection

  • Catalyst: Palladium on carbon.
  • Solvent: Protic solvents such as methanol or ethanol.
  • Additive: Tertiary organic base (e.g., triethylamine) to stabilize azetidine and prevent dimerization.
  • Process: Hydrogen gas is bubbled through the reaction mixture to remove protecting groups, yielding the free azetidine derivative.
  • Note: The presence of a tertiary base is critical to prevent formation of undesired dimeric by-products and to enable high yields.
  • Post-reaction: Filtration to remove catalyst, evaporation of solvent, and isolation of product with diphenylmethane as a by-product that can be washed out with aprotic solvents.

Alternative and Complementary Methods

Use of Phase Transfer Catalysts and Bases

  • Phase transfer catalysts such as tetrabutylammonium bromide facilitate the nucleophilic substitution of mesylated azetidines with trifluoromethylated phenols.
  • Tertiary organic bases (triethylamine, trimethylamine) are used extensively to stabilize intermediates and improve yields by preventing side reactions like dimerization.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Purpose Yield/Outcome Notes
1. Mesylation Methanesulphonyl chloride, triethylamine, toluene, 4-12°C Convert hydroxy to mesylate (good leaving group) ~100% theoretical yield Filtration removes triethylamine hydrochloride
2. Nucleophilic substitution 3-Trifluoromethylphenol, NaOH, tetrabutylammonium bromide, reflux, N2 atmosphere Introduce trifluoromethyl phenoxy group 86.6% isolated yield Phase transfer catalyst critical
3. Hydrogenolysis H2, Pd/C catalyst, methanol or ethanol, triethylamine Remove protecting group (diphenylmethyl) High yield, diphenylmethane by-product Tertiary base prevents dimerization
4. Purification Aprotic solvents (e.g., toluene), crystallization Remove by-products, isolate pure product Pure crystalline product Melting point ~82.5–84°C

Research Findings and Advantages

  • The use of tertiary organic bases during hydrogenolysis is a key improvement over prior art, significantly reducing dimer formation and increasing yield and purity.
  • The phase transfer catalysis method enables efficient substitution of azetidine mesylates with trifluoromethyl phenols, broadening the scope of accessible azetidine derivatives.
  • These methods allow for high yields and scalability , important for pharmaceutical intermediate production.
  • The synthetic route provides access to azetidine derivatives with fluorinated substituents , which are valuable in medicinal chemistry due to their influence on metabolic stability and bioactivity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-3-(trifluoromethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.

Scientific Research Applications

3-Ethoxy-3-(trifluoromethyl)azetidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Ethoxy-3-(trifluoromethyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Comparative Data on Azetidine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
This compound C₈H₁₅F₃N₂O 212.21 Ethoxy, trifluoromethyl Organic synthesis intermediate
3-Methyl-3-(trifluoromethoxy)azetidine HCl C₅H₉ClF₃NO 191.58 Methyl, trifluoromethoxy, HCl salt Potential pharmaceutical applications
3-(4-(Trifluoromethyl)phenoxy)azetidine C₁₀H₁₀F₃NO 217.19 Phenoxy (with CF₃ on phenyl) Electronic effects, drug design
3-Fluoro-3-(trifluoromethyl)azetidine HCl C₄H₆ClF₄N 179.54 Fluoro, trifluoromethyl, HCl salt High electronegativity, stability
Methyl {3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate HCl C₁₂H₁₅F₃NO₂·HCl ~295.71 Aryl (CF₃), ester group, HCl salt Neuroprotective activity
Sarolaner C₂₃H₁₈Cl₂F₄N₂O₃S 509.26 Spiroazetidine, CF₃, dichloro, fluorophenyl Veterinary antiparasitic agent

Structural Features

  • Substituent Effects: The ethoxy group in this compound provides moderate electron-donating and steric effects, contrasting with the trifluoromethoxy group in 3-methyl-3-(trifluoromethoxy)azetidine HCl, which is strongly electron-withdrawing . Aryl substituents (e.g., 4-(trifluoromethyl)phenoxy in ) enhance π-π stacking interactions, relevant in drug-receptor binding . Fluorine substitution () increases electronegativity and stability but reduces ring-opening reactivity compared to ethoxy .
  • Salt Forms :
    Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in pharmaceuticals .

Physicochemical Properties

  • Molecular Weight : Larger molecules like Sarolaner (509.26 g/mol) exhibit lower solubility but enhanced target binding, whereas smaller derivatives (e.g., 179.54 g/mol in ) may favor metabolic clearance .
  • Stability : Trifluoromethyl groups stabilize azetidine rings against enzymatic degradation. Ethoxy groups, however, may undergo oxidative cleavage under strong acidic/basic conditions .

Biological Activity

3-Ethoxy-3-(trifluoromethyl)azetidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to an azetidine ring. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological interactions.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target sites.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds featuring azetidine rings have been shown to possess antimicrobial properties, potentially making them candidates for antibiotic development.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : The ability to inhibit specific enzymes could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

  • Anticancer Activity :
    A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values comparable to established anticancer agents. Flow cytometry analysis revealed that the compound induces apoptosis in treated cells, suggesting a mechanism involving caspase activation.
  • Antimicrobial Efficacy :
    Research demonstrated that azetidine derivatives exhibit broad-spectrum antimicrobial activity. A specific case involving this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
  • Enzyme Interaction Studies :
    Investigations into the enzyme inhibition properties of this compound revealed that it effectively inhibits certain metabolic enzymes involved in drug metabolism. This could enhance the efficacy of co-administered drugs by preventing their breakdown.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

Compound NameIC50 (µM)Biological Activity
This compound15Anticancer (MCF-7 cell line)
Trifluoroacetophenone20Antimicrobial
Azetidine Derivative A10Enzyme Inhibition

Q & A

Q. What are the recommended synthetic routes for 3-Ethoxy-3-(trifluoromethyl)azetidine, and how can reaction conditions be optimized?

The synthesis of this compound can be achieved via nucleophilic substitution or cyclization reactions. For example, trifluoromethyl-containing azetidines are often synthesized using trifluoroacetoacetate derivatives as intermediates, with enantioselective methods involving chiral auxiliaries or catalysts . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) can be systematically evaluated using factorial design experiments to identify critical factors affecting yield and purity .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm structural integrity, with ¹⁹F NMR being critical for resolving trifluoromethyl group signals .
  • Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
  • HPLC with Chiral Columns : For enantiomeric purity assessment if the compound is synthesized in a stereoselective manner .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry, as demonstrated for structurally related azetidine derivatives .

Q. How should this compound be stored to ensure stability?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. The trifluoromethyl and ethoxy groups may render the compound hygroscopic or prone to hydrolysis, necessitating desiccants and moisture-free environments .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

Enantiomeric resolution can be achieved via:

  • Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Kinetic Resolution : Employ enzymes like lipases or esterases to selectively modify one enantiomer .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) followed by recrystallization .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model the compound’s electronic properties, such as the electron-withdrawing effect of the trifluoromethyl group and steric hindrance from the ethoxy moiety. These insights guide catalyst selection (e.g., palladium complexes for cross-coupling reactions) and predict regioselectivity in substitution reactions .

Q. What experimental approaches address contradictions in reported synthetic yields for azetidine derivatives?

Discrepancies often arise from differences in purification methods or reagent quality. To resolve these:

  • Reproduce Protocols : Strictly follow published procedures while controlling variables (e.g., solvent batch, humidity).
  • Advanced Purification : Use preparative HPLC or column chromatography with optimized eluents .
  • In Situ Monitoring : Employ techniques like FTIR or reaction calorimetry to track intermediate formation .

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?

The trifluoromethyl group enhances binding affinity through hydrophobic interactions and metabolic stability. For example, in enzyme inhibition studies, it can occupy hydrophobic pockets in active sites, as seen in analogs targeting kinases or proteases . Pair this with mutagenesis studies to map binding residues .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months to simulate long-term stability .

Methodological Notes

  • Safety Protocols : Due to the compound’s potential flammability and toxicity, use fume hoods, flame-resistant labware, and personal protective equipment (PPE) as outlined in safety data sheets .
  • Data Validation : Cross-reference experimental results with computational predictions and literature analogs to validate mechanistic hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethoxy-3-(trifluoromethyl)azetidine
Reactant of Route 2
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3-Ethoxy-3-(trifluoromethyl)azetidine

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